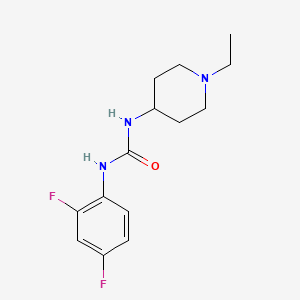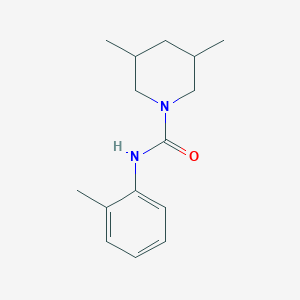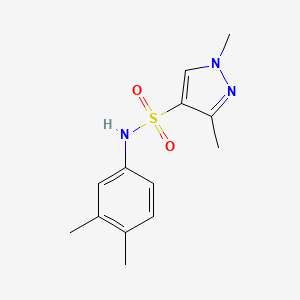
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea, also known as DFP-10825, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is a group of serine/threonine kinases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. DFP-10825 has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC enzymes. PKC enzymes are activated by various stimuli, including growth factors, hormones, and neurotransmitters, and play a key role in the regulation of cell signaling pathways. By inhibiting PKC activity, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can disrupt these signaling pathways and modulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have a number of biochemical and physiological effects. In cancer research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting cell proliferation. In diabetes research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to improve insulin sensitivity and reduce blood glucose levels by inhibiting PKC activity in insulin-sensitive tissues such as muscle and adipose tissue. In neurological research, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of PKC enzymes, which allows for precise modulation of cellular signaling pathways. It is also relatively stable and can be easily synthesized in large quantities. However, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has some limitations as well. It has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. Additionally, it may have off-target effects on other cellular signaling pathways, which could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. One area of interest is the development of more potent and selective PKC inhibitors with improved pharmacokinetic profiles. Another area of interest is the identification of specific PKC isoforms that are involved in disease pathogenesis, which could lead to the development of isoform-specific inhibitors. Additionally, N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea and other PKC inhibitors may have potential applications in combination therapy with other drugs, such as chemotherapy agents or immunotherapies.
Métodos De Síntesis
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2,4-difluoroaniline with ethyl isocyanate to form the corresponding urea intermediate, which is then reacted with 1-ethyl-4-piperidone to yield N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea. The synthesis is typically carried out under controlled conditions to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea has been extensively studied for its potential use as a therapeutic agent for various diseases. In cancer research, PKC inhibitors such as N-(2,4-difluorophenyl)-N'-(1-ethyl-4-piperidinyl)urea have been shown to inhibit tumor growth and metastasis by blocking the activation of PKC signaling pathways. In diabetes research, PKC inhibitors have been shown to improve insulin sensitivity and reduce blood glucose levels. In neurological research, PKC inhibitors have been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-ethylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c1-2-19-7-5-11(6-8-19)17-14(20)18-13-4-3-10(15)9-12(13)16/h3-4,9,11H,2,5-8H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYIDWCQOPHPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)


![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)

![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)